

Application Note: O-Desmethyl Ranolazine

Reference Standard for HPLC Analysis

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Compound of Interest

Compound Name: *O-Desmethyl ranolazine*

Cat. No.: *B563687*

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Introduction

Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1][2] The metabolism of ranolazine is extensive in humans, with O-demethylation being one of the identified metabolic pathways, resulting in the formation of **O-Desmethyl ranolazine**. [3] Accurate quantification of ranolazine and its metabolites is crucial during drug development, quality control, and pharmacokinetic studies. This application note provides a detailed protocol for the use of **O-Desmethyl ranolazine** as a reference standard for the analysis of ranolazine and its related substances by High-Performance Liquid Chromatography (HPLC).

O-Desmethyl ranolazine is a key impurity and metabolite of Ranolazine.[4][5] Its chemical name is N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide.[4][6] This reference standard is suitable for analytical method development, validation, and quality control applications.[4]

O-Desmethyl Ranolazine Reference Standard Specifications

A well-characterized reference standard is fundamental for accurate and reproducible analytical results. The following table summarizes the key specifications for the **O-Desmethyl ranolazine** reference standard.

Property	Specification	Source
Chemical Name	N-(2,6-dimethylphenyl)-2-(4-(2-hydroxy-3-(2-hydroxyphenoxy)propyl)piperazin-1-yl)acetamide	[4][6]
CAS Number	172430-45-4	[4][5][6][7]
Molecular Formula	C ₂₃ H ₃₁ N ₃ O ₄	[6][7]
Molecular Weight	413.52 g/mol	[6][7]
Purity	≥99% (as specified by the supplier)	[8]
Storage	-20°C in amber glass tubes	[9]

HPLC Method for the Analysis of Ranolazine and O-Desmethyl Ranolazine

This section details a stability-indicating RP-HPLC method suitable for the simultaneous determination of ranolazine and **O-Desmethyl ranolazine**. The method is based on established analytical procedures for ranolazine and its impurities.[10]

Chromatographic Conditions

Parameter	Condition
Column	Hypersil BDS C18, 150 x 4.6 mm, 5µm or equivalent
Mobile Phase	A: Disodium hydrogen orthophosphate buffer (pH 7.0) B: Acetonitrile A:B (55:45 v/v)
Flow Rate	1.4 mL/min
Column Temperature	40°C
Detection Wavelength	205 nm
Injection Volume	10 µL
Run Time	Approximately 15 minutes

Note: The retention time for Ranolazine is approximately 7.6 minutes under these conditions. [10] The retention time for **O-Desmethyl ranolazine** will need to be determined experimentally but is expected to be different from that of ranolazine.

Experimental Protocols

Preparation of Solutions

4.1.1. Buffer Preparation (Disodium hydrogen orthophosphate buffer, pH 7.0)

- Dissolve an appropriate amount of disodium hydrogen orthophosphate in HPLC grade water to obtain the desired buffer concentration (e.g., 20 mM).
- Adjust the pH to 7.0 using phosphoric acid or sodium hydroxide as required.
- Filter the buffer through a 0.45 µm membrane filter before use.

4.1.2. Mobile Phase Preparation

- Mix the prepared buffer and acetonitrile in the ratio of 55:45 (v/v).
- Degas the mobile phase using a suitable method such as sonication or vacuum filtration.

4.1.3. Standard Stock Solution Preparation (**O-Desmethyl Ranolazine**)

- Accurately weigh a suitable amount of **O-Desmethyl ranolazine** reference standard.
- Dissolve it in a suitable solvent, such as methanol, to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[\[11\]](#)
- Store the stock solution at -20°C in an amber vial.[\[9\]](#)

4.1.4. Standard Stock Solution Preparation (Ranolazine)

- Accurately weigh a suitable amount of Ranolazine reference standard.
- Dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 100 µg/mL).[\[11\]](#)

4.1.5. Working Standard Solution Preparation

- Prepare working standard solutions by diluting the stock solutions of **O-Desmethyl ranolazine** and ranolazine with the mobile phase to the desired concentrations for calibration.

Sample Preparation

The sample preparation will depend on the matrix (e.g., bulk drug, pharmaceutical dosage form, biological fluid). For a tablet dosage form:

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of ranolazine.
- Transfer the powder to a volumetric flask.
- Add a suitable volume of diluent (e.g., methanol), and sonicate to dissolve the active ingredient.[\[12\]](#)
- Dilute to the mark with the diluent and mix well.
- Filter the solution through a 0.45 µm membrane filter before injection.[\[11\]](#)

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure the validity of the results.

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Resolution (between Ranolazine and O-Desmethyl ranolazine)	≥ 2.0
Relative Standard Deviation (RSD) for replicate injections	$\leq 2.0\%$

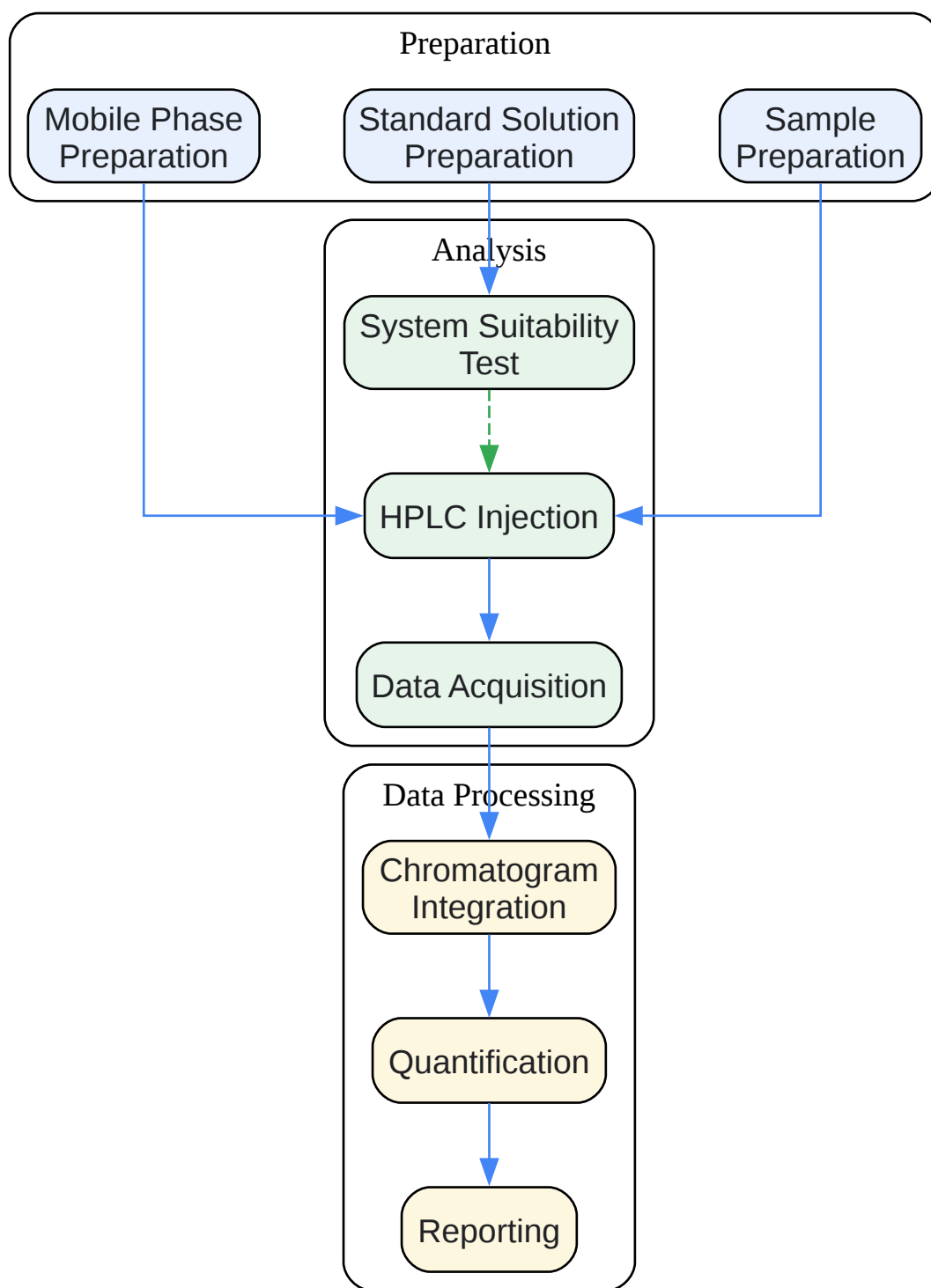
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the HPLC method.^{[10][11]} Ranolazine can be subjected to various stress conditions to generate degradation products.^[10]

Stress Condition	Procedure
Acid Degradation	Add 1 mL of 1N HCl to 1 mL of the ranolazine stock solution and heat at 105°C for 24 hours. Neutralize the solution with 1N NaOH before analysis. [10]
Base Degradation	Add 1 mL of 1N NaOH to 1 mL of the ranolazine stock solution and keep at 105°C for 24 hours. Neutralize the solution with 1N HCl before analysis. [10]
Oxidative Degradation	Add 1 mL of 5% hydrogen peroxide to 1 mL of the ranolazine stock solution and keep at room temperature. [10]
Thermal Degradation	Expose the solid drug or solution to dry heat at 105°C for 24 hours. [10]
Photolytic Degradation	Expose the drug solution to UV light.

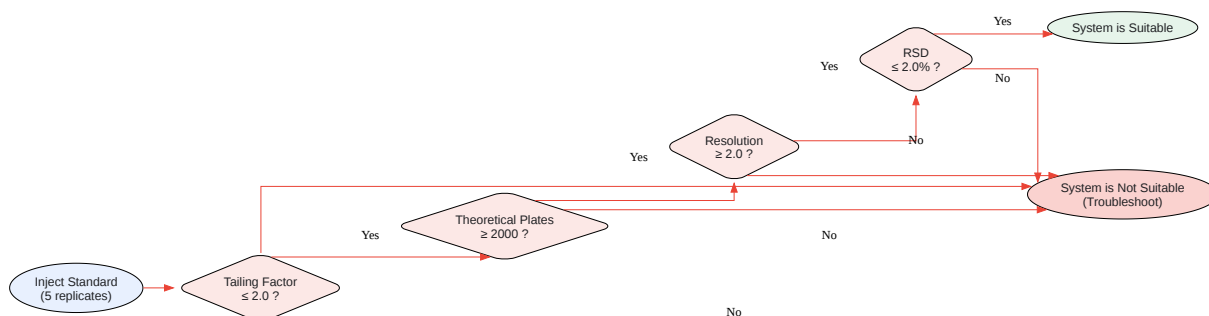
The chromatograms from the stressed samples should be evaluated to ensure that the degradation products are well-separated from the main peaks of ranolazine and **O-Desmethyl ranolazine**.

Visualizations



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Caption: Experimental workflow for HPLC analysis.



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Caption: Logical relationship of a system suitability test.

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- To cite this document: BenchChem. [Application Note: O-Desmethyl Ranolazine Reference Standard for HPLC Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563687#o-desmethyl-ranolazine-reference-standard-for-hplc-analysis]

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